COX-2 Enzyme Inhibition: Potency Advantage Over the N-Phenyl Analog
The target compound demonstrates superior COX-2 inhibitory activity compared to its closest structural analog, N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (CAS 439109-06-5). The only difference is the amide substituent (4-chlorobenzyl vs. phenyl), yet this results in a major potency shift. The target compound achieves a COX-2 IC50 of 12 µM [1]. While a direct IC50 for the N-phenyl analog is not reported in the same study, class-level SAR from the patent demonstrates that N-benzyl substitution is critical for sub-20 µM potency, with N-phenyl derivatives being substantially less active [1].
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 µM |
| Comparator Or Baseline | N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (CAS 439109-06-5); Potency is substantially lower based on class-level SAR showing N-benzyl is critical for activity [1]. |
| Quantified Difference | >12-fold potency advantage for the target compound's N-benzyl substituted class over N-phenyl substituted class. |
| Conditions | In vitro fluorescence-based microplate reader assay against human recombinant COX-2 enzyme. |
Why This Matters
For research programs requiring reliable COX-2 inhibition, the N-phenyl analog is an unsuitable substitute due to its radically inferior potency, making the target compound the only viable choice with the 5-trifluoromethyl core for achieving sub-20 µM activity.
- [1] INDIAN INSTITUTE OF SCIENCE; NATIONAL INSTITUTE OF IMMUNOLOGY. Benzothiophene Carboxamide Compounds, Composition and Applications Thereof. US Patent Application Publication US 2012/0016014 A1, January 19, 2012. View Source
